molecular formula C27H26N4O2 B14388238 N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea CAS No. 87653-37-0

N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea

Katalognummer: B14388238
CAS-Nummer: 87653-37-0
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: DOUMXIJGXXVJRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea is a chemical compound that belongs to the class of pyridazinone derivatives

Vorbereitungsmethoden

The synthesis of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with butyl and diphenylurea groups under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.

Wirkmechanismus

The mechanism of action of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death).

Vergleich Mit ähnlichen Verbindungen

N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea can be compared with other pyridazinone derivatives, such as:

    Pyridazine: A similar compound with a pyridazine ring structure, known for its antimicrobial and anticancer activities.

    Pyridazinone: Another derivative with a pyridazinone ring, used in the development of pharmaceuticals and agrochemicals.

    Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring, studied for its potential therapeutic applications.

The uniqueness of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea lies in its specific chemical structure, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

87653-37-0

Molekularformel

C27H26N4O2

Molekulargewicht

438.5 g/mol

IUPAC-Name

3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]-1,1-diphenylurea

InChI

InChI=1S/C27H26N4O2/c32-26-19-18-25(22-12-4-1-5-13-22)29-30(26)21-11-10-20-28-27(33)31(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-19H,10-11,20-21H2,(H,28,33)

InChI-Schlüssel

DOUMXIJGXXVJRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.